2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDKUAJMHOYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of 5-methyl-1H-benzo[d]imidazole: This can be achieved through the reaction of o-phenylenediamine with acetic acid under heating conditions.
Thiolation: The resulting 5-methyl-1H-benzo[d]imidazole is then treated with a thiolating agent, such as thiourea, to introduce the thio group.
Acetylation: Finally, the thiolated product is acetylated using phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The imidazole ring can be reduced to form a corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or amides.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzimidazole-thioacetamide derivatives, focusing on structural modifications, synthesis routes, and biological activities.
Impact of Substituents
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance binding to enzymes (e.g., α-glucosidase) by increasing electrophilicity .
- Hydrophobic Groups (e.g., p-tolyl, naphthalene): Improve membrane permeability and target engagement in anticancer studies .
- Heterocyclic Hybridization (e.g., quinoline, pyrimidine): Broaden activity spectrum; quinoline hybrids show 4.6-fold higher α-glucosidase inhibition than acarbose .
Physicochemical Properties
- Melting Points: Range from 158–200°C, influenced by aromaticity and hydrogen-bonding capacity .
- Solubility: Polar substituents (e.g., methoxy, nitro) improve aqueous solubility; hydrophobic groups favor lipid bilayer penetration .
Key Research Findings
- Anticancer Activity: Compounds with extended aromatic systems (e.g., W1) exhibit cytotoxicity by intercalating DNA or inhibiting tubulin polymerization .
- Enzyme Inhibition: Quinoline-benzimidazole hybrids (9a–r) demonstrate nanomolar IC₅₀ values against α-glucosidase, making them candidates for diabetes management .
- Antiviral Potential: Indole-thioacetamide derivatives show low toxicity and high selectivity indices (SI > 50) against respiratory viruses .
Biological Activity
2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It features a benzimidazole core, known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the synthesis, biological mechanisms, and activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.5 g/mol. Its structural complexity arises from the combination of the benzimidazole moiety and a thioether linkage, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
| InChI Key | UUGOZJOHEGMUGL-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves multiple steps:
- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
- Amide Bond Formation : Coupling with a tetrahydronaphthalene derivative using amide coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the benzimidazole core facilitates interactions with various molecular targets, potentially modulating enzymatic activities and disrupting cellular processes. This interaction may involve binding to metal ions or proteins, which could lead to alterations in signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives can act as inhibitors of topoisomerase I and demonstrate cytotoxicity against various cancer cell lines . The compound's structural attributes may enhance its efficacy against multidrug-resistant pathogens.
Case Studies
- A study evaluating similar benzimidazole derivatives found that they exhibited potent inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM . This suggests that this compound may share similar inhibitory profiles.
- Another investigation into substituted benzimidazoles demonstrated their potential as topoisomerase I poisons, highlighting their cytotoxic effects on human lymphoblast cell lines . The findings suggest that modifications in the benzimidazole structure can significantly impact biological activity.
Comparative Analysis
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial/Cytotoxicity |
| Substituted 2,5'-bi-1H-benzimidazoles | Varies | Topoisomerase I Inhibition |
| Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate | TBD | Antimicrobial/DNA Gyrase Inhibitor |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide?
- Methodological Answer: Synthesis optimization focuses on reaction conditions (temperature, solvent polarity, and pH) and purification techniques. For example, microwave-assisted synthesis can reduce reaction times and improve yields by enhancing reaction kinetics . Key steps include:
- Imidazole ring formation: Condensation of 4-methyl-1,2-phenylenediamine with thioglycolic acid under acidic conditions.
- Thioether linkage: Coupling the imidazole intermediate with N-phenylchloroacetamide using a base (e.g., K₂CO₃) in DMF.
- Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer: Structural validation employs:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the methyl group (δ 2.3–2.5 ppm for CH₃), aromatic protons (δ 7.0–7.8 ppm), and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 352.12) .
- Infrared spectroscopy (IR): Absorbance bands at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
Q. What structural features contribute to its biological activity?
- Methodological Answer: The compound’s activity is linked to:
- Imidazole ring: Facilitates hydrogen bonding with enzyme active sites (e.g., cytochrome P450 or kinase targets) .
- Thioether bridge: Enhances lipophilicity, improving membrane permeability .
- N-phenylacetamide moiety: Modulates electronic properties via resonance effects, influencing binding affinity .
Advanced Research Questions
Q. How do substituent variations on the benzimidazole ring affect biological activity?
- Methodological Answer: Systematic SAR studies compare derivatives with substituents at the 5-position (e.g., methyl vs. methoxy or halogen groups). For example:
| Substituent | Effect on Activity | Mechanistic Insight |
|---|---|---|
| 5-Methyl | Moderate inhibition | Steric hindrance reduces binding to bulky active sites . |
| 5-Methoxy | Enhanced activity | Electron-donating groups improve π-π stacking with aromatic residues . |
| 5-Fluoro | High selectivity | Electronegativity stabilizes hydrogen bonds with catalytic residues . |
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays: Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) .
- Purity validation: HPLC with diode-array detection (DAD) ensures >98% purity, eliminating confounding effects from byproducts .
- Dose-response curves: EC₅₀/IC₅₀ comparisons across studies identify outliers due to solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding pockets: Prioritize targets like PARP-1 or EGFR kinase based on complementary steric/electronic features .
- Optimize binding affinity: Modulate substituents to improve van der Waals interactions (e.g., methyl groups) or electrostatic complementarity (e.g., fluorine substituents) .
- Validate predictions: Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer: Stability is evaluated via:
- Thermogravimetric analysis (TGA): Determines decomposition temperature (>200°C indicates thermal stability) .
- pH-dependent hydrolysis: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation by LC-MS .
- Photostability: Expose to UV light (λ = 254 nm) for 48h; quantify degradation products .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer: Discrepancies may stem from:
- Strain-specific activity: Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thinner peptidoglycan layers .
- Efflux pump expression: Overexpression of AcrAB-TolC in Gram-negative strains reduces intracellular accumulation .
- Biofilm vs. planktonic assays: Biofilms exhibit 10–1000x higher resistance due to extracellular matrix barriers .
Methodological Recommendations
Q. What techniques characterize the compound’s solid-state properties?
- Methodological Answer:
- X-ray crystallography: Resolves 3D structure, confirming dihedral angles between benzimidazole and phenylacetamide moieties (e.g., 45–60°) .
- DSC (Differential Scanning Calorimetry): Measures melting point (e.g., 180–185°C) and polymorphic transitions .
- PXRD (Powder X-ray Diffraction): Identifies crystalline vs. amorphous forms, critical for solubility .
Q. How to design derivatives with improved pharmacokinetic profiles?
- Methodological Answer:
- LogP optimization: Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- Prodrug strategies: Mask thioether groups with enzymatically cleavable esters (e.g., acetyl or pivaloyl) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
